Picen-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

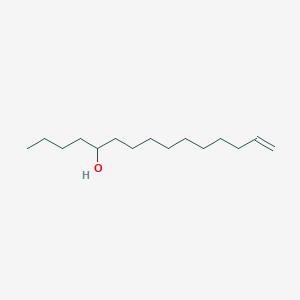

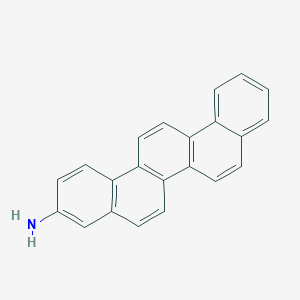

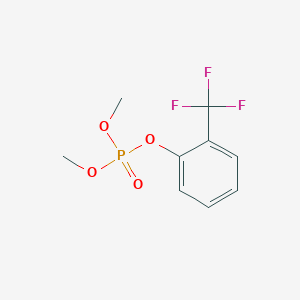

ピセン-3-アミンは、アミン類に属する有機化合物であり、ピセン構造の3位にアミノ基が結合していることが特徴です。ピセンは、5つのベンゼン環が縮合した多環芳香族炭化水素です。

2. 製法

合成ルートと反応条件: ピセン-3-アミンの合成は通常、ピセンのニトロ化に続いて還元を行う方法で行われます。ニトロ化プロセスでは、目的の位置にニトロ基が導入され、その後、アミノ基に還元されます。一般的な手順は以下のとおりです。

ニトロ化: ピセンは、濃硝酸と硫酸の混合物などのニトロ化剤で処理されます。これにより、ピセン構造の3位にニトロ基が導入されます。

還元: 次に、ニトロ基は、塩酸の存在下で鉄粉などの還元剤を用いるか、炭素担持パラジウムを用いた触媒的水素化によってアミノ基に還元されます。

工業的製造方法: ピセン-3-アミンの工業的製造は、同様の合成ルートに従いますが、より大規模に行われます。プロセスには以下が含まれます。

バルクニトロ化: 大量のピセンは、工業用ニトロ化剤を用いてニトロ化されます。

連続還元: ニトロピセンは、効率的な触媒系を用いてピセン-3-アミンに変換される還元反応器に連続的に供給されます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Picen-3-amine typically involves the nitration of picene followed by reduction. The nitration process introduces a nitro group at the desired position, which is then reduced to an amino group. The general steps are as follows:

Nitration: Picene is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group at the third position of the picene structure.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration: Large quantities of picene are nitrated using industrial nitrating agents.

Continuous Reduction: The nitro-picene is continuously fed into a reduction reactor where it is converted to this compound using efficient catalytic systems.

化学反応の分析

反応の種類: ピセン-3-アミンは、以下を含むさまざまな化学反応を起こします。

酸化: ピセン-3-アミンは、対応するニトロソまたはニトロ誘導体に変換されます。

還元: さらなる還元により、第二アミンまたは第三アミンが生成される可能性があります。

置換: アミノ基は求電子置換反応に関与し、さまざまな置換誘導体の生成につながります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件で使用します。

還元: 炭素担持パラジウムを用いた触媒的水素化または水素化アルミニウムリチウムを用いた化学的還元。

置換: 塩基の存在下で、ハロアルカンやアシルクロリドなどの求電子剤。

主な生成物:

酸化生成物: ニトロソピセン、ニトロピセン。

還元生成物: 第二アミンおよび第三アミン。

置換生成物: ピセン-3-アミンのN-アルキルまたはN-アシル誘導体。

科学的研究の応用

ピセン-3-アミンは、科学研究において多様な用途があります。

化学: 複雑な有機分子の合成におけるビルディングブロックとして、および配位化学における配位子として使用されます。

生物学: 抗菌性および抗がん性などの生物活性分子の可能性について調査されています。

医学: 特に新規治療薬の設計における薬物開発における役割について研究されています。

産業: 染料や顔料の製造に使用され、先端材料の合成における中間体としても使用されます。

作用機序

ピセン-3-アミンの作用機序は、さまざまな分子標的との相互作用が含まれています。

分子標的: ピセン-3-アミンは、酵素、受容体、および核酸と相互作用し、それらの活性と機能に影響を与える可能性があります。

関与する経路: シグナル伝達経路を調節し、増殖、アポトーシス、および分化などの細胞プロセスにおける変化につながる可能性があります。

類似の化合物:

アニリン: ベンゼン環が1つだけの単純な芳香族アミン。

ナフチルアミン: ナフタレン構造を持つ芳香族アミン。

アントラセンアミン: アントラセン構造を持つ芳香族アミン。

比較:

独自性: ピセン-3-アミンは、5つの縮合ベンゼン環という独自の構造を持つため、電子特性と立体特性が異なり、より単純な芳香族アミンと比較して化学反応や用途においてより汎用性があります。

反応性: ピセン-3-アミンは、複数の芳香族環が存在するために、反応性が高く、複雑な誘導体を形成する可能性があります。

類似化合物との比較

Aniline: A simple aromatic amine with a single benzene ring.

Naphthylamine: An aromatic amine with a naphthalene structure.

Anthracenamine: An aromatic amine with an anthracene structure.

Comparison:

Uniqueness: Picen-3-amine’s unique structure with five fused benzene rings imparts distinct electronic and steric properties, making it more versatile in chemical reactions and applications compared to simpler aromatic amines.

Reactivity: The presence of multiple aromatic rings in this compound enhances its reactivity and potential for forming complex derivatives.

特性

CAS番号 |

646059-98-5 |

|---|---|

分子式 |

C22H15N |

分子量 |

293.4 g/mol |

IUPAC名 |

picen-3-amine |

InChI |

InChI=1S/C22H15N/c23-16-7-10-18-15(13-16)6-9-22-20(18)12-11-19-17-4-2-1-3-14(17)5-8-21(19)22/h1-13H,23H2 |

InChIキー |

NSJJPJYWWKAYMQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=C4C=CC(=C5)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12582514.png)

![Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582516.png)

![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)

![tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane](/img/structure/B12582549.png)

![2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582566.png)

![N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B12582585.png)